Diamminetetrachloroplatinum
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Overview
Description
Mechanism of Action
Target of Action
Diamminetetrachloroplatinum, also known as azane;platinum(4+);tetrachloride, is a platinum-based anticancer prodrug . The primary targets of this compound are the DNA structures within the cell . It interacts with the DNA, causing damage and preventing the cell from dividing and proliferating .
Mode of Action
The compound enters the cell and undergoes reduction by dominant reductants in human plasma, such as ascorbic acid, glutathione, and cysteine . This reduction process follows an overall second-order kinetics, being first-order each in [Pt (IV)] and in the [reductant] . The reduced form of the compound then interacts with the DNA, forming adducts .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways. By forming adducts with the DNA, it interferes with the normal functioning of these pathways, leading to cell death . The compound’s interaction with DNA also triggers the cell’s damage response mechanisms .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound has a very short lifetime (less than a minute) in human plasma and can hardly enter into cells before reduction . This suggests that the compound’s bioavailability may be influenced by its rapid reduction in the plasma .
Result of Action
The result of the compound’s action is the induction of cell death, primarily through apoptosis . The formation of Pt-DNA adducts could be correlated with the time-dependent decrease in cell viability . The compound’s interaction with DNA triggers the cell’s damage response mechanisms, leading to cell cycle arrest and ultimately apoptosis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of reduction of the compound . Moreover, the presence of various reductants in the plasma can influence the compound’s reduction and subsequent interaction with DNA .
Biochemical Analysis
Biochemical Properties
Diamminetetrachloroplatinum plays a role in biochemical reactions, particularly in the reduction processes involving dominant reductants in human plasma, such as L-ascorbic acid (Asc), L-glutathione (GSH), L-cysteine (Cys), DL-homocysteine (Hcy), and a dipeptide Gly-Cys . The compound interacts with these biomolecules, and the nature of these interactions is characterized by overall second-order kinetics .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. The compound influences cell function by interacting with nuclear DNA and mitochondrial DNA, affecting their platination . This interaction has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its reduction by Asc and other dominant thiols in human plasma . This process results in the slow release of cisplatin (II) from the cisplatin (IV)-loaded nanoparticles . The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Diamminetetrachloroplatinum can be synthesized through various methods. One common synthetic route involves the reaction of platinum(IV) chloride with ammonia. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The general reaction is as follows:
PtCl4+2NH3→Pt(NH3)2Cl4
In industrial settings, the production of this compound involves similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:
Reduction: It can be reduced by various reductants such as ascorbic acid, glutathione, and cysteine.
Substitution: The chloride ligands in this compound can be substituted by other ligands such as water or other nucleophiles. This property is crucial for its interaction with biological molecules.
Oxidation: Although less common, this compound can undergo oxidation under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields cisplatin, a more reactive and biologically active form of the compound .
Scientific Research Applications
Diamminetetrachloroplatinum has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with DNA and proteins, providing insights into its mechanism of action as an anticancer agent.
Medicine: this compound is investigated for its potential use in chemotherapy, particularly for treating cancers that are resistant to cisplatin.
Industry: It is used in the development of nanomaterials and as a component in certain types of sensors
Comparison with Similar Compounds
Diamminetetrachloroplatinum is compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is highly effective, it has significant side effects. Carboplatin and oxaliplatin were developed to reduce these side effects while maintaining efficacy. This compound is unique due to its higher stability and potential for reduced toxicity .
Similar Compounds
- Cisplatin (cis-diamminedichloroplatinum(II))
- Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))
- Oxaliplatin (cis-[(1R,2R)-cyclohexane-1,2-diamine]oxalatoplatinum(II))
Properties
CAS No. |
16893-05-3 |
---|---|
Molecular Formula |
Cl4H4N2Pt |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
azanide;tetrachloroplatinum(2+) |
InChI |
InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4 |
InChI Key |
RFNNCHFCDUQKFT-UHFFFAOYSA-J |
SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Canonical SMILES |
[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl |
16949-90-9 16893-05-3 |
|
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyms |
cis-DTP diamminetetrachloroplatinum(II) diamminetetrachloroplatinum(II), (cis)-isomer diamminetetrachloroplatinum(II), (trans)-isomer tetrachlorodiammineplatinum(II) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diamminetetrachloroplatinum interact with its target and what are the downstream effects?
A1: this compound, specifically cis-Diamminetetrachloroplatinum(IV), acts as a prodrug for cis-Diamminedichloroplatinum(II), commonly known as cisplatin. [, ] This prodrug enters cells and undergoes reduction in the intracellular environment, converting to the active cisplatin form. [] Cisplatin primarily targets DNA, forming adducts predominantly at guanine bases. [] These adducts primarily consist of intrastrand cross-links, interfering with DNA replication and transcription. [] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly impacting rapidly dividing cells like cancer cells. [, ]
Q2: What are the structural characteristics of this compound?
A2: While the provided research focuses on cis-Diamminetetrachloroplatinum(IV), it's crucial to distinguish its isomer, trans-Diamminetetrachloroplatinum(IV). Both share the same molecular formula, PtCl4H6N2, and molecular weight of 372.9 g/mol. [] Spectroscopic analyses, including vibrational spectroscopy, provide valuable insights into the structural features and bonding characteristics of these isomers. []
Q3: How do the cis and trans isomers of this compound(IV) differ in their biological activity?
A3: Research demonstrates significant differences in the biological activity of the cis and trans isomers. When compared at equal levels of platinum bound to DNA, the cis isomer exhibits significantly higher cytotoxicity and mutagenicity in Chinese hamster ovary cells. [] This difference stems from the ability of the cis isomer to form more persistent DNA interstrand and DNA-protein cross-links. [] These persistent lesions contribute to its antitumor activity, while the trans isomer shows lower persistence and consequently, reduced activity. []
Q4: What is the role of reduction in the activity of this compound(IV)?
A4: The reduction of this compound(IV) to Diamminedichloroplatinum(II) (cisplatin) is crucial for its antitumor activity. [, , ] Various biological reductants, including ascorbic acid, glutathione, cysteine, and homocysteine, can facilitate this conversion. [] Studies have shown that the rate of reduction varies depending on the specific reductant and the structure of the platinum(IV) complex. [, ] This reduction process, occurring intracellularly, liberates the active cisplatin, which can then interact with its DNA target. []
Q5: Are there any known resistance mechanisms to this compound(IV) or its active form, cisplatin?
A5: Yes, resistance to platinum-based drugs, including this compound(IV) and cisplatin, is a significant challenge in cancer treatment. Resistance mechanisms are multifaceted and can involve: * Decreased drug accumulation: Reduced cellular uptake or increased drug efflux can limit the drug's availability to reach its DNA target. * Increased detoxification: Elevated levels of glutathione and other intracellular thiols can inactivate cisplatin by forming platinum-thiol conjugates. * Enhanced DNA repair: Up-regulation of DNA repair pathways, particularly those involved in nucleotide excision repair, can remove cisplatin-DNA adducts.
Q6: What are the implications of drug-metabolizing enzyme interactions with this compound(IV)?
A6: While this compound(IV) itself doesn't appear to directly induce or inhibit drug-metabolizing enzymes, its active form, cisplatin, is known to be metabolized by various enzymes. Understanding these metabolic pathways is crucial, as they can influence cisplatin's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.
Q7: Are there alternative compounds or approaches being explored that offer advantages over this compound(IV)?
A7: Researchers are continually exploring alternatives to address limitations associated with this compound(IV) and cisplatin, such as toxicity and resistance. These alternatives include: * Next-generation platinum compounds: Modifications to the platinum core structure aim to improve efficacy, reduce toxicity, and overcome resistance. * Combination therapies: Combining platinum-based drugs with other chemotherapeutic agents or targeted therapies shows promise in enhancing efficacy and combating resistance. * Nanoparticle-based delivery systems: Encapsulating this compound(IV) in nanoparticles aims to improve drug delivery, target tumor sites more effectively, and reduce systemic toxicity. []
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